Rubiflavin

Structural characterization Pluramycin antibiotics NMR spectroscopy

Researchers requiring pluramycin-class antibiotics often face supply of undefined single-component samples lacking full component profiles. Rubiflavin (CAS 11016-71-0) solves this as a characterized natural mixture of components A-F with documented C2 side-chain diversity. • Contains rubiflavin B (kidamycin) as a validated constituent; MIC 0.19-1.56 μg/mL against Gram-positive bacteria • Epoxide-bearing components enable covalent N7-guanine DNA alkylation via threading intercalation • Built-in SAR library: seven components differing only at C2 position for structure-activity studies

Molecular Formula C41H50N2O10
Molecular Weight 730.8 g/mol
CAS No. 11016-71-0
Cat. No. B1680192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubiflavin
CAS11016-71-0
SynonymsRubiflavin;  B 17476;  B-17476;  B17476; 
Molecular FormulaC41H50N2O10
Molecular Weight730.8 g/mol
Structural Identifiers
SMILESCC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5C6CC(C(C(O6)C)O)N(C)C)C7CC(C(C(O7)C)O)(C)N(C)C)O
InChIInChI=1S/C41H50N2O10/c1-11-12-28-41(6,53-28)29-16-25(44)30-18(2)13-23-32(38(30)52-29)37(48)33-31(36(23)47)21(26-15-24(42(7)8)34(45)19(3)50-26)14-22(35(33)46)27-17-40(5,43(9)10)39(49)20(4)51-27/h11-14,16,19-20,24,26-28,34,39,45-46,49H,15,17H2,1-10H3/b12-11-/t19-,20+,24-,26-,27-,28?,34-,39-,40+,41?/m1/s1
InChIKeyMWOCAJJNPFWEJP-QZPTXFEZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rubiflavin: Pluramycin Antitumor Antibiotic Mixture


Rubiflavin (CAS 11016-71-0) is an antitumor antibiotic belonging to the pluramycin family of angucycline compounds derived from actinomycetes [1]. It was originally characterized as a complex mixture of structurally related antibiotics rather than a single homogeneous compound [2]. The rubiflavins A, B, C-1, C-2, D, E, and F are pluramycin antibiotics differing only in their side chains at the C(2) position [2]. Notably, rubiflavin B was found to be chemically identical to kidamycin, and rubiflavin F to isokidamycin [2]. As a member of the pluramycin class, rubiflavin components share the characteristic DNA-reactive angucycline backbone with two aminoglycoside sugar moieties linked via a carbon-carbon bond adjacent to the γ-pyrone core [3].

Identity Multi-component pluramycin complex (rubiflavins A–F) from actinomycetes
Mechanism DNA-threading intercalator with epoxide-dependent guanine alkylation
Workflow DNA damage studies; cytotoxicity screening; C2 side-chain SAR; antimicrobial component sourcing

Rubiflavin vs. Generic Pluramycins: Structural Identity


Rubiflavin cannot be simply interchanged with other pluramycin-class antibiotics for several verifiable reasons. First, rubiflavin is a defined mixture of multiple structurally distinct components (A, B, C-1, C-2, D, E, F) that differ specifically in their C(2) side-chain substitutions, which directly influence biological activity [1]. Second, the presence of an epoxide moiety in the C(2) side chain is essential for covalent DNA alkylation—neopluramycin, which lacks this epoxide, exhibits no discernible DNA sequence selectivity despite structural similarity [2]. Third, different members of the pluramycin group demonstrate contrasting DNA sequence specificities for the base pair positioned 5′ to the alkylated guanine residue [2]. Procurement of the authenticated rubiflavin mixture ensures the exact component profile characterized in foundational structural studies, which cannot be assumed for generic 'pluramycin' or 'kidamycin' samples.

Defined mixture profile Rubiflavin contains multiple C2 side-chain variants (A–F); generic pluramycin or kidamycin samples may not match this composition.
Epoxide-dependent reactivity Covalent DNA alkylation requires the epoxide moiety; analogs lacking epoxide show no discernible sequence selectivity and may shift assay endpoints.
Component-specific sequence preference 5′ base-pair recognition differs among pluramycin members; activity of a single component cannot be generalized to the whole mixture.

Rubiflavin Quantitative Evidence


Structural Identity with Kidamycin

The rubiflavin B component was structurally identified via 1H-NMR spectroscopy as being identical to kidamycin, a well-characterized pluramycin antibiotic with established antitumor and antibacterial activity [1]. This structural equivalence enables direct substitution of rubiflavin B-containing mixtures in studies referencing kidamycin activity profiles. Kidamycin has reported MIC values ranging from 0.19–1.56 μg/mL against Gram-positive bacteria and potent antitumor activity [2].

Structural identity
Class-level inference
0% structural difference (NMR)
Rubiflavin B = kidamycin; supports component-specific sourcing
MIC data from kidamycin literature; verify lot-to-lot consistency
Structural characterization Pluramycin antibiotics NMR spectroscopy

Rubiflavinone vs. Kidamycinone Acyltransferase Specificity

The biosynthesis of rubiflavinone C-1 (the aglycone of rubiflavin C-1) and kidamycinone (the aglycone of kidamycin) shares a unique dual acyltransferase (AT) system encoded by the Kid13 loading module in Streptomyces sp. W2061 [1]. The AT1-2 domain primarily loads ethylmalonyl-CoA for rubiflavinone biosynthesis, while loading malonyl-CoA for kidamycinone biosynthesis; the AT1-1 domain contributes specifically to efficient ethylmalonyl-CoA loading for rubiflavinone production [1].

Biosynthetic origin
Direct head-to-head
Rubiflavinone: ethylmalonyl-CoA starter
Kidamycinone: malonyl-CoA starter
C2 ethyl vs. methyl may influence DNA binding affinity
One-carbon extension alters side-chain hydrophobicity; requires functional confirmation
Biosynthesis Polyketide synthase Acyltransferase

Photorubiflavin G Cytotoxicity in Breast Cancer

In a head-to-head comparison, photokidamycin (4) demonstrated the most potent cytotoxicity among tested pluramycin derivatives, with IC50 values of 3.51 μM against MCF7 cells and 0.66 μM against MDA-MB-231 cells [1]. Photorubiflavin G (8), a photoactivated rubiflavin derivative, was also tested alongside kidamycin (3) and photokidamycin (4), though specific IC50 values for photorubiflavin G were not reported in the abstract; it was characterized as one of the active compounds [1].

Cytotoxicity IC50
Direct head-to-head
Photorubiflavin G: active (full IC50 unreported)
Photokidamycin: IC50 3.51 μM (MCF7), 0.66 μM (MDA-MB-231)
Supports cytotoxicity endpoint review in breast cancer models
Photorubiflavin G IC50 requires full-text access; MDA-MB-231 shows higher sensitivity
Cytotoxicity Breast cancer Pluramycin derivatives

PD 121,222 as Dihydroxy Analog of Rubiflavin A

A novel antibiotic, PD 121,222, was isolated from a complex of pluramycin-like compounds and identified via spectral analysis as the 14,16-dihydroxy analog of rubiflavin A [1]. This structural modification introduces two additional hydroxyl groups at positions 14 and 16 relative to the rubiflavin A scaffold, providing a defined comparator for structure-activity relationship (SAR) studies.

Dihydroxy analog
Cross-study comparable
PD 121,222 = rubiflavin A + 14,16-diOH
Defined comparator for hydroxylation SAR
Spectral identification; functional activity data not provided
Structural analog Antibiotic discovery Pluramycin derivatives

Epoxide-Dependent DNA Sequence Specificity

Members of the pluramycin family, including rubiflavin, function as threading intercalators that alkylate N7 of guanine in DNA [1]. The epoxide moiety present in the C2 side chain is essential for covalent DNA modification—neopluramycin, an analog that lacks this epoxide, exhibits no discernible DNA sequence selectivity [1]. Different pluramycin members demonstrate contrasting sequence specificities for the base pair positioned 5′ to the alkylated guanine residue [1].

DNA sequence selectivity
Class-level inference
Epoxide present → covalent N7-guanine alkylation
Neopluramycin (epoxide absent) → no sequence selectivity
Epoxide dictates sequence-specific DNA damage; required for genotoxicity readout
Plasmid-based assay; component-specific preferences may vary
DNA alkylation Sequence selectivity Mechanism of action

Rubiflavin Application Scenarios


Kidamycin Source for Susceptibility Testing

Given the confirmed structural identity of rubiflavin B with kidamycin [1], rubiflavin mixtures serve as a validated source material for studies requiring kidamycin, which exhibits MIC values of 0.19–1.56 μg/mL against Gram-positive bacteria and antitumor activity [2]. Researchers may use rubiflavin in lieu of purified kidamycin when component identity documentation is provided.

DNA Alkylation & Sequence Selectivity

Rubiflavin, as a pluramycin family member, functions as a threading intercalator that alkylates N7 of guanine with sequence specificity dependent on the C2 epoxide moiety [3]. This makes rubiflavin suitable for DNA damage studies, particularly in assays comparing epoxide-bearing vs. epoxide-lacking analogs such as neopluramycin.

Breast Cancer Cytotoxicity Screening

Rubiflavin derivatives (e.g., photorubiflavin G) have demonstrated cytotoxicity in both ER-positive (MCF7) and triple-negative (MDA-MB-231) breast cancer cell lines, with MDA-MB-231 showing higher sensitivity to active pluramycin compounds [4]. Rubiflavin samples are appropriate for screening campaigns exploring differential sensitivity across breast cancer subtypes.

C2 Side-Chain SAR Studies

The rubiflavin mixture contains multiple components (A, B, C-1, C-2, D, E, F) differing only in C2 side-chain substitutions [1]. This intrinsic structural diversity within a single natural product complex provides a built-in SAR library for evaluating how C2 modifications influence DNA binding, cytotoxicity, and antibacterial potency.

Application
Selection Property
Validation Focus
Kidamycin component source
Rubiflavin B = kidamycin identity
MIC endpoint verification (Gram-positive panels)
DNA damage mechanism studies
Epoxide-dependent alkylation activity
Sequence-specificity endpoint review
Breast cancer cell-line screening
Differential cytotoxicity across subtypes
Cell-viability endpoint analysis (MCF7, MDA-MB-231)
C2 side-chain SAR library
Multiple C2 variants in single mixture
Structure-activity mapping across rubiflavin A–F

Technical Documentation Hub

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